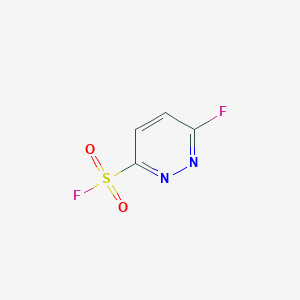

6-Fluoropyridazin-3-sulfonylfluorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluoropyridazine-3-sulfonyl fluoride is a useful research compound. Its molecular formula is C4H2F2N2O2S and its molecular weight is 180.13. The purity is usually 95%.

BenchChem offers high-quality 6-Fluoropyridazine-3-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoropyridazine-3-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Sulfonylfluoride, einschließlich 6-Fluoropyridazin-3-sulfonylfluorid, haben breite Anwendung in der organischen Synthese gefunden . Sie werden bei der Synthese verschiedener funktionalisierter Sulfonylfluoride verwendet . Die direkte Fluorsulfonierung mit Fluorsulfonylradikalen hat sich als ein prägnanter und effizienter Ansatz zur Herstellung von Sulfonylfluoriden herausgestellt .

Chemische Biologie

Im Bereich der chemischen Biologie werden Sulfonylfluoride als reaktive Sonden eingesetzt . Sie besitzen das richtige Gleichgewicht zwischen Biokompatibilität (einschließlich wässriger Stabilität) und Proteinreaktivität . Dies macht sie ideal für den Einsatz in verschiedenen biologischen Anwendungen .

Arzneimittelforschung

Sulfonylfluoride werden auch in der Arzneimittelforschung eingesetzt . Es ist bekannt, dass sie nicht nur reaktive Serine (was zu ihrer häufigen Verwendung als Proteaseinhibitoren führt), sondern auch kontextspezifische Threonin-, Lysin-, Tyrosin-, Cystein- und Histidinreste modifizieren . Diese breite Reaktivität macht sie nützlich bei der Entwicklung neuer Medikamente .

Materialwissenschaften

In den Materialwissenschaften werden Sulfonylfluoride aufgrund ihrer einzigartigen Eigenschaften eingesetzt . Ihre Stabilität und Reaktivität machen sie ideal für die Entwicklung neuer Materialien .

Molekulare Pharmakologie

In der molekularen Pharmakologie haben Sulfonylfluoride eine bedeutende Nützlichkeit gefunden . Sie werden als Kriegsköpfe eingesetzt und besitzen das richtige Gleichgewicht zwischen Biokompatibilität und Proteinreaktivität .

Kovalente Enzyminhibition

Es wird angenommen, dass Sulfonylfluorid-Sonden eine größere Nützlichkeit in Bereichen wie der kovalenten Enzyminhibition finden . Sie können verwendet werden, um die Aktivität bestimmter Enzyme zu hemmen, was in verschiedenen Forschungs- und therapeutischen Anwendungen nützlich sein kann .

Zielidentifizierung und -validierung

Sulfonylfluoride können auch bei der Zielidentifizierung und -validierung eingesetzt werden . Sie können verwendet werden, um neue Arzneimittelziele zu identifizieren und zu validieren, was ein entscheidender Schritt in der Arzneimittelforschung ist .

Kartierung von Enzymbindungsstellen, Substraten und Protein-Protein-Wechselwirkungen

Schließlich können Sulfonylfluoride bei der Kartierung von Enzymbindungsstellen, Substraten und Protein-Protein-Wechselwirkungen eingesetzt werden . Dies kann wertvolle Informationen über die Funktion und das Verhalten von Proteinen liefern, die in verschiedenen Forschungsbereichen eingesetzt werden können .

Wirkmechanismus

Target of Action

Sulfonyl fluorides, a group to which 6-fluoropyridazine-3-sulfonyl fluoride belongs, are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .

Mode of Action

Sulfonyl fluorides, including 6-fluoropyridazine-3-sulfonyl fluoride, are known to interact with their targets through a process known as sulfur (vi) fluoride exchange (sufex) . This process enables the creation of a stable covalent linkage between a protein and its interacting biomolecule .

Biochemical Pathways

It is known that sulfonyl fluorides can engage with nucleophiles under suitable reaction conditions, leading to new activation methods .

Result of Action

It is known that sulfonyl fluorides, including 6-fluoropyridazine-3-sulfonyl fluoride, can irreversibly cross-link interacting biomolecules .

Action Environment

It is known that the reactivity and stability of sulfonyl fluorides, including 6-fluoropyridazine-3-sulfonyl fluoride, make them attractive for various applications .

Biochemische Analyse

Biochemical Properties

6-Fluoropyridazine-3-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound interacts with enzymes such as serine proteases, where it forms a covalent bond with the active site serine residue, leading to enzyme inhibition . Additionally, 6-Fluoropyridazine-3-sulfonyl fluoride can interact with other proteins and biomolecules, potentially affecting their function and activity. The nature of these interactions often involves the formation of stable complexes, which can alter the biochemical pathways in which these enzymes and proteins are involved.

Cellular Effects

The effects of 6-Fluoropyridazine-3-sulfonyl fluoride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 6-Fluoropyridazine-3-sulfonyl fluoride has been shown to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and other critical processes.

Molecular Mechanism

At the molecular level, 6-Fluoropyridazine-3-sulfonyl fluoride exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzymes by covalently binding to their active sites . This binding can lead to the inactivation of the enzyme, preventing it from catalyzing its substrate. Furthermore, 6-Fluoropyridazine-3-sulfonyl fluoride can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism, highlighting the compound’s multifaceted role in biochemical processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 6-Fluoropyridazine-3-sulfonyl fluoride in laboratory settings are crucial factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or other chemical reactions, leading to the formation of degradation products . These degradation products can have different biochemical properties and may affect cellular processes differently compared to the parent compound. Long-term studies in in vitro and in vivo settings have shown that the effects of 6-Fluoropyridazine-3-sulfonyl fluoride can vary depending on its stability and the presence of degradation products.

Dosage Effects in Animal Models

The effects of 6-Fluoropyridazine-3-sulfonyl fluoride in animal models are dose-dependent. At lower doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, 6-Fluoropyridazine-3-sulfonyl fluoride can induce toxic effects, including oxidative stress, organ damage, and alterations in metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function and overall health becomes more pronounced at certain dosage levels.

Metabolic Pathways

6-Fluoropyridazine-3-sulfonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. Additionally, 6-Fluoropyridazine-3-sulfonyl fluoride can influence metabolite levels, leading to changes in the concentrations of critical intermediates and end products in metabolic pathways.

Transport and Distribution

The transport and distribution of 6-Fluoropyridazine-3-sulfonyl fluoride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of 6-Fluoropyridazine-3-sulfonyl fluoride can affect its activity and function, as its presence in specific cellular regions may influence the biochemical processes occurring in those areas.

Subcellular Localization

The subcellular localization of 6-Fluoropyridazine-3-sulfonyl fluoride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment. Understanding the subcellular distribution of 6-Fluoropyridazine-3-sulfonyl fluoride is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

6-fluoropyridazine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTQAUJYLSBTAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)

![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2546802.png)